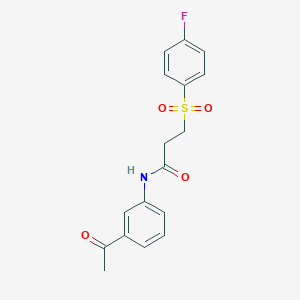

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVDYRDFDCZBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

Sulfonylation: The addition of a sulfonyl group to the fluorophenyl ring.

Amidation: The formation of the amide bond between the acetylated phenyl and sulfonylated fluorophenyl intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used.

Major Products

Oxidation: Formation of N-(3-carboxyphenyl)-3-(4-fluorophenyl)sulfonylpropanamide.

Reduction: Formation of N-(3-acetylphenyl)-3-(4-fluorophenyl)thioamide.

Substitution: Formation of N-(3-acetylphenyl)-3-(4-substituted phenyl)sulfonylpropanamide.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions due to its functional groups.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiandrogenic Therapeutics

Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) shares the 4-fluorophenylsulfonyl-propanamide core with the target compound but differs in its substituents:

- Key Differences: Bicalutamide features a 4-cyano-3-(trifluoromethyl)phenyl group, enhancing receptor binding specificity to androgen receptors . The target compound replaces this with a 3-acetylphenyl group, which may reduce steric hindrance and alter metabolic pathways (e.g., acetylation vs. cytochrome P450 oxidation).

- Pharmacological Impact: Bicalutamide’s cyano and trifluoromethyl groups confer high antiandrogenic activity, while the acetyl group in the target compound could improve solubility but reduce target affinity .

Sulfonyl-Containing Derivatives

N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide ():

- Structural Comparison: The target compound has a propanamide chain versus a shorter propane-sulfonamide backbone in this analog.

2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide ():

- Key Contrasts :

- Biological Relevance :

- Triazole rings often enhance metabolic stability but may reduce membrane permeability compared to sulfonyl groups.

Acetamide-Based Compounds

N-(3-Acetylphenyl)-Acetamide (Intermediate in zaleplon synthesis, ):

- Structural Similarities :

- Both compounds share the 3-acetylphenyl group, suggesting shared synthetic routes or precursor utilization.

- Differences :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility : The propanamide chain in the target compound may offer better adaptability to target binding sites compared to rigid analogs like bicalutamide .

- Fluorine Positioning : The 4-fluorophenyl group (vs. 3-fluorophenyl in ) optimizes electronic effects for sulfonyl group stability .

- Unresolved Questions: Limited data on the target compound’s biological activity necessitate further studies on receptor binding, toxicity, and pharmacokinetics.

Biological Activity

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an acetyl group and a fluorophenyl moiety, contributing to its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Sulfonamides, in general, are known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, but this compound may also exhibit additional mechanisms relevant to cancer and inflammatory diseases.

Target Enzymes

- Dihydropteroate Synthase : Involved in folate synthesis.

- Cyclooxygenase (COX) : Implicated in inflammation and pain pathways.

- Indoleamine 2,3-dioxygenase (IDO1) : A target for enhancing immune responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Activity : Inhibits the growth of specific cancer cell lines through apoptosis induction.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing cytokine release.

Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

| 100 | 20 | 70 |

Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| Low Dose (10 mg/kg) | 350 | 200 |

| High Dose (50 mg/kg) | 150 | 100 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has moderate bioavailability with a half-life suitable for therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide?

- Methodological Answer : Synthesis typically involves coupling the acetylphenyl amine with a sulfonylated propanamide intermediate. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to dissolve reactants and stabilize intermediates .

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction kinetics and avoid decomposition .

- Catalysts : Amide coupling agents (e.g., HATU or EDC) may enhance yield .

Post-synthesis, purity is verified via HPLC (>95%) and structural confirmation via H/C NMR .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Assigns protons (e.g., acetyl group at δ 2.5–2.7 ppm) and confirms sulfonyl group connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected for CHFNOS) .

- X-ray crystallography (if crystals form): Resolves 3D conformation, particularly the orientation of the fluorophenyl group .

Advanced Research Questions

Q. What strategies enhance the metabolic stability of this compound in biological systems?

- Methodological Answer : Structural analogs with improved stability often employ:

- Fluorine substitution : The 4-fluorophenyl group already provides electron-withdrawing effects, reducing oxidative metabolism .

- Sulfonamide modification : Replacing the sulfonylpropanamide linker with a more rigid scaffold (e.g., cyclopropane) may hinder enzymatic cleavage .

- Isotope labeling : F NMR or F radiolabeling tracks metabolic pathways in real time .

Q. How do functional groups influence the compound’s interaction with biological targets?

- Methodological Answer : Computational and experimental studies are combined:

- Molecular docking : Predicts binding affinity to targets (e.g., enzymes with hydrophobic pockets) via the acetylphenyl and fluorophenyl moieties .

- SAR (Structure-Activity Relationship) assays : Modifying the sulfonyl group’s position (e.g., 3- vs. 4-fluorophenyl) quantifies changes in potency .

- In vitro assays : Measures IC values against target proteins to correlate substituent effects with activity .

Q. How can contradictions in synthetic yield data be resolved across studies?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use preparative HPLC to isolate by-products (e.g., unreacted acetylphenyl intermediates) and identify them via LC-MS .

- Solvent purity : Trace water in DMF can hydrolyze sulfonamide intermediates; Karl Fischer titration ensures solvent dryness .

- Catalyst efficiency : Compare yields using HATU vs. DCC coupling agents under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.